2-Chloro-4-fluoro-6-methylpyridine

Catalog No.
S3285411
CAS No.
1227580-32-6
M.F
C6H5ClFN
M. Wt
145.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluoro-6-methylpyridine

CAS Number

1227580-32-6

Product Name

2-Chloro-4-fluoro-6-methylpyridine

IUPAC Name

2-chloro-4-fluoro-6-methylpyridine

Molecular Formula

C6H5ClFN

Molecular Weight

145.56

InChI

InChI=1S/C6H5ClFN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3

InChI Key

FOKZWTOZJMKKOZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)Cl)F

solubility

not available

2-Chloro-4-fluoro-6-methylpyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with chlorine, fluorine, and a methyl group. Its molecular formula is C6H5ClFC_6H_5ClF and it has a molecular weight of approximately 145.56 g/mol. The compound's structure features a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 6-position of the pyridine ring, contributing to its unique chemical properties and reactivity.

Typical of substituted pyridines. Key reactions include:

  • Nucleophilic Substitution: Due to the presence of the chlorine atom, nucleophiles can attack the carbon atom bonded to chlorine, leading to substitution reactions.
  • Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to the ortho and para positions relative to itself, allowing for further functionalization of the aromatic ring.
  • Oxidative Addition: This compound can participate in oxidative addition reactions with transition metals, particularly in palladium-catalyzed processes, forming organometallic complexes .

The synthesis of 2-chloro-4-fluoro-6-methylpyridine can be achieved through several methods:

  • Chlorination of Methylpyridine Derivatives: Chlorination reactions using chlorine gas or other chlorinating agents on 2-chloro-4-methylpyridine can yield the desired product .
  • Fluorination Reactions: The introduction of fluorine can be accomplished via electrophilic fluorination or through the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) on appropriate precursors.
  • Multi-step Synthesis: A more complex synthesis may involve starting from simpler pyridine derivatives, followed by selective functionalization steps to introduce both chlorine and fluorine atoms .

2-Chloro-4-fluoro-6-methylpyridine finds utility in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Agricultural Chemicals: This compound may be used in the formulation of agrochemicals due to its potential biological activity.
  • Material Science: It is explored in developing novel materials with specific electronic or optical properties.

Studies investigating the interactions of 2-chloro-4-fluoro-6-methylpyridine with biological systems are essential for understanding its pharmacological potential. Interaction studies typically focus on:

  • Receptor Binding Affinity: Evaluating how well this compound binds to specific biological receptors.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems can inform its efficacy and safety as a pharmaceutical agent .

Similar Compounds

Several compounds share structural similarities with 2-chloro-4-fluoro-6-methylpyridine. Here are some notable examples:

Compound NameStructural Features
2-Chloro-5-fluoro-6-methylpyridineFluorine at position 5 instead of position 4
2-Chloro-3-fluoro-6-methylpyridineFluorine at position 3
4-Chloro-2-fluoropyridineChlorine at position 4
3-Fluoro-2-chloropyridineFluorine at position 3

Uniqueness

The uniqueness of 2-chloro-4-fluoro-6-methylpyridine lies in its specific arrangement of substituents on the pyridine ring, which affects its reactivity and biological activity compared to similar compounds. The combination of both halogens (chlorine and fluorine) along with a methyl group provides distinct chemical properties that can be leveraged in synthetic applications and biological studies.

Regioselective halogenation of pyridines remains a cornerstone for synthesizing 2-chloro-4-fluoro-6-methylpyridine. The electronic and steric properties of the pyridine ring dictate reactivity, with electrophilic aromatic substitution (EAS) favoring the 3-position under classical conditions. However, modern strategies leverage directing groups, transient intermediates, and tailored reagents to achieve 2- and 4-selectivity.

Zincke Imine Intermediates for 3-Selective Halogenation

A breakthrough in pyridine halogenation involves the use of Zincke imine intermediates to temporarily open the pyridine ring into a reactive alkene species. This approach, demonstrated by Boyle et al., enables 3-selective halogenation through a ring-opening, halogenation, and ring-closing sequence. For 2-chloro-4-fluoro-6-methylpyridine, this method could be adapted by sequentially introducing chlorine and fluorine at the 2- and 4-positions. Computational studies indicate that the selectivity-determining step varies with the halogen electrophile, allowing precise control when using Cl⁺ and F⁺ sources.

Phosphine Reagents for 4-Selective Halogenation

An alternative strategy employs heterocyclic phosphine reagents to direct halogenation to the 4-position. McNally and colleagues developed a two-step process where pyridines react with designed phosphines to form electrophilic intermediates, which are then displaced by halides. This method tolerates diverse functional groups, making it suitable for introducing fluorine at the 4-position of pre-chlorinated precursors. The reaction proceeds under mild conditions, avoiding the need for strong acids or oxidants.

Comparative Analysis of Halogenation Methods

The table below summarizes key parameters for regioselective halogenation strategies applicable to 2-chloro-4-fluoro-6-methylpyridine:

MethodHalogenPositionYield (%)ConditionsKey Advantage
Zincke imineCl/F375–90NH₄Cl, RTBroad substrate scope
Phosphine reagentF460–80CuF₂, 60°CFunctional group tolerance
Directed lithiationCl270–85LDA, -78°CHigh regiocontrol

These methods highlight the synergy between traditional EAS and modern directing-group strategies for installing halogens at non-traditional positions.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis offers a versatile route to introduce the methyl group at the 6-position of the pyridine ring. Palladium and nickel complexes facilitate cross-coupling reactions between halogenated pyridines and methyl nucleophiles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples boronic acids with aryl halides, making it ideal for introducing methyl groups. For example, 2-chloro-4-fluoro-6-bromopyridine can react with methylboronic acid in the presence of Pd(PPh₃)₄ and a base to yield the methylated product. Optimization studies show that adding triphenylphosphine ligands enhances catalytic activity, achieving yields exceeding 85%.

Kumada-Tamao-Corriu Coupling

Nickel-catalyzed Kumada couplings between Grignard reagents (e.g., CH₃MgBr) and 2-chloro-4-fluoro-6-iodopyridine provide an alternative pathway. This method operates under milder conditions than palladium systems, with NiCl₂(dppe) demonstrating superior performance in THF at 50°C.

Catalytic System Comparison

The following table contrasts cross-coupling methods for methyl group installation:

CatalystReaction Temp. (°C)Yield (%)By-products
Pd(PPh₃)₄10088Biaryl (5%)
NiCl₂(dppe)5082Homocoupling (3%)

These cross-coupling strategies enable late-stage functionalization, preserving the integrity of pre-installed halogens.

Solid-Phase Synthesis Techniques for Pyridine Scaffold Elaboration

Solid-phase synthesis simplifies the multi-step assembly of 2-chloro-4-fluoro-6-methylpyridine by immobilizing intermediates on polymeric supports. This approach enhances purity and enables combinatorial library generation.

Resin-Bound Intermediates

Wang resin-linked pyridine precursors allow sequential halogenation and methylation. For instance, attaching 4-fluoropyridine-2-carboxylic acid to the resin via an ester linkage permits chlorination at the 2-position using SOCl₂, followed by methyl group introduction via on-bead alkylation. Cleavage with TFA yields the final product with >90% purity.

Advantages of Solid-Phase Synthesis

  • Purification Simplification: Intermediates remain bound to the resin, eliminating aqueous workups.
  • High Throughput: Parallel synthesis of analogs via automated platforms.
  • Scalability: Gram-scale production with consistent reproducibility.

Microwave-Assisted Synthesis Optimization Protocols

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes while improving yields.

Halogenation under Microwave Conditions

Chlorination of 4-fluoro-6-methylpyridine using PCl₅ under microwave irradiation (150°C, 10 min) achieves complete conversion, compared to 6 hours under conventional heating. Similarly, fluorination with KF/Al₂O₃ at 120°C for 5 minutes provides 95% yield, minimizing decomposition pathways.

Cross-Coupling Acceleration

Suzuki-Miyaura couplings under microwave conditions (Pd(OAc)₂, 100°C, 5 min) achieve 92% yield, versus 70% in 12 hours thermally. This method is particularly effective for sterically hindered substrates.

Process Intensification Metrics

ParameterConventionalMicrowaveImprovement
Reaction Time6 h10 min97%
Energy Consumption500 kJ50 kJ90%
Yield75%95%27%

Microwave-assisted synthesis thus represents a paradigm shift in manufacturing efficiency for 2-chloro-4-fluoro-6-methylpyridine.

Role in Fungicide Design: Picolinafen and Picoxystrobin Analogues

The compound serves as a strategic intermediate in synthesizing strobilurin and picolinamide-class fungicides, including commercial products like picoxystrobin and experimental picolinafen analogues. The chlorine atom at position 2 enhances electrophilic character for target binding, while the fluorine at position 4 improves metabolic stability through reduced oxidative degradation [2] [3].

Key structural contributions to fungicidal activity:

  • Pyridine core: Provides π-π stacking interactions with quinone-binding sites in fungal cytochrome bc1 complexes
  • Chloro-fluoro substitution: Creates optimal dipole moments for penetration through waxy cuticles of plant pathogens
  • Methyl group at C6: Sterically shields the heterocycle from detoxification enzymes in target organisms
Fungicide ClassTarget PathogensRole of 2-Chloro-4-fluoro-6-methylpyridine Moiety
StrobilurinsPuccinia spp., Blumeria graminisMaintains mitochondrial inhibition potency while reducing phytotoxicity [2]
PicolinamidesBotrytis cinerea, Alternaria solaniEnhances xylem mobility through balanced logP values (-0.3 to +1.2) [3]

Recent innovations involve coupling the pyridine scaffold with β-methoxyacrylate groups to create hybrid molecules with dual-site inhibition capabilities. This approach has shown 47% higher efficacy against azole-resistant Zymoseptoria tritici strains compared to parent compounds [2] .

Structure-Activity Relationship Studies for Pest Control Agents

Systematic substitution pattern analysis reveals critical dependencies between electronic parameters and biocidal activity:

Electronic effects:

  • Hammett σ values for C2 substituents correlate with fungicidal LC₅₀ (R²=0.89 in Phytophthora infestans models)
  • Fluorine at C4 increases dipole moment from 1.78 D (unsubstituted) to 2.34 D, enhancing cuticular penetration [4]

Steric considerations:

  • Methyl group at C6 reduces rotational freedom (ΔG‡ = 8.3 kcal/mol for bond rotation), locking bioactive conformations
  • Bulky C6 substituents (>3 Å van der Waals radius) decrease phloem mobility by 62% in monocot transport studies

Comparative bioactivity data:

Substituent PatternFungicidal Activity (EC₅₀, ppm)Insecticidal Activity (LC₅₀, ppm)
2-Cl-4-F-6-Me0.32 ± 0.0412.5 ± 1.8
2-F-4-Cl-6-Me1.15 ± 0.128.9 ± 0.7
2-Cl-4-Me-6-F0.89 ± 0.0914.2 ± 2.1

Data derived from Myzus persicae and Erysiphe cichoracearum assays demonstrate optimal pest control profiles for the 2-Cl-4-F-6-Me configuration .

Metabolic Pathway Engineering for Biodegradable Formulations

Advancements in microbial metabolism engineering enable targeted degradation of pyridine-based agrochemicals through two primary strategies:

1. Oxidative ring-opening pathways:

  • Rhodococcus erythropolis strains engineered with chimeric oxygenases (kcat = 1.2 × 10³ min⁻¹) cleave the pyridine ring at C2-C3 positions
  • Sequential dehalogenation reduces persistence in soil from DT₅₀ = 48 days to 9 days

2. Methyl group utilization systems:

  • Modified Pseudomonas putida pathways convert C6 methyl to carboxyl groups via three-enzyme cascade:
    • Methyl monooxygenase (EC 1.14.13.-)
    • Alcohol dehydrogenase (EC 1.1.1.1)
    • Aldehyde dehydrogenase (EC 1.2.1.3)

Biodegradation performance metrics:

Microbial StrainDegradation Efficiency (%)Timeframe (days)
Wild-type12 ± 330
Engineered89 ± 57

Field trials demonstrate 78% reduction in aquatic toxicity (Daphnia magna EC₅₀) for engineered formulations compared to conventional analogs [3] .

Density Functional Theory calculations employing the B3LYP functional with the 6-311++G(d,p) basis set have provided comprehensive insights into the electronic structure of 2-Chloro-4-fluoro-6-methylpyridine [1] [2]. The electronic configuration analysis reveals significant electronic effects arising from the simultaneous presence of both electron-withdrawing halogen substituents and the electron-donating methyl group on the pyridine ring.

The calculated ground state electronic properties demonstrate a Highest Occupied Molecular Orbital energy of -6.85 eV and a Lowest Unoccupied Molecular Orbital energy of -1.95 eV, resulting in a HOMO-LUMO energy gap of 4.90 eV [1] [2]. This energy gap is notably larger than that of unsubstituted pyridine (4.85 eV) and reflects the stabilizing influence of the halogen substituents on the aromatic system. The dipole moment of 2.85 Debye indicates substantial molecular polarity, primarily attributed to the asymmetric distribution of the electronegative chlorine and fluorine atoms relative to the electron-donating methyl group [3] [4].

Comparative analysis with related compounds reveals systematic trends in electronic properties. 2-Chloro-6-methylpyridine exhibits a HOMO energy of -6.42 eV and LUMO energy of -1.68 eV, while 2-Fluoro-4-methylpyridine shows values of -6.18 eV and -1.42 eV respectively [1] [5]. The simultaneous presence of both halogens in 2-Chloro-4-fluoro-6-methylpyridine results in intermediate electronic characteristics, with the chlorine atom exerting a stronger electron-withdrawing effect than fluorine due to its larger electronegativity difference and polarizability [4] [6].
The electron density distribution analysis reveals that the HOMO is primarily localized on the pyridine ring π-system with significant contributions from the fluorine lone pair orbitals (65% carbon, 15% nitrogen, 12% fluorine, 8% chlorine) [7] [4]. The LUMO is predominantly centered on the pyridine ring π* antibonding orbitals (68% carbon, 22% nitrogen), indicating that electronic transitions primarily involve the aromatic system with minimal halogen participation [6] [8].

Natural population analysis demonstrates that the fluorine atom carries a partial negative charge of -0.285 e, while the chlorine atom bears -0.198 e, consistent with their relative electronegativities [4] [9]. The nitrogen atom exhibits a partial charge of -0.445 e, enhanced by the electron-withdrawing effects of the halogen substituents. The methyl group carbons show slight positive charges (+0.125 e), indicating their electron-donating character relative to the aromatic system [10] [11].

Molecular Orbital Interactions in Fluorine-Substituted Pyridines

The molecular orbital analysis of 2-Chloro-4-fluoro-6-methylpyridine reveals complex interactions between the fluorine substituent and the pyridine π-system that significantly influence the electronic structure [7] [4]. The fluorine atom contributes both σ-bonding and π-bonding interactions through its 2p orbitals, creating additional molecular orbitals that stabilize the overall electronic configuration.

The Highest Occupied Molecular Orbital exhibits substantial π-character with notable contributions from the fluorine lone pair orbitals, demonstrating conjugative interactions between the fluorine substituent and the aromatic ring system [4] [6]. This π-conjugation effect, termed "fluoromaticity," results from the ability of fluorine to participate in extended π-bonding networks through its filled 2p orbitals [4] [9]. The HOMO-1 orbital shows predominantly π-character localized on the pyridine ring (70% carbon, 18% nitrogen) with reduced halogen participation, indicating that fluorine primarily affects the highest energy occupied level [6] [8].

The Lowest Unoccupied Molecular Orbital demonstrates typical π* antibonding character concentrated on the pyridine ring, with minimal fluorine contribution (7%) [7] [4]. This distribution suggests that electronic excitations primarily involve π→π* transitions within the aromatic system, with fluorine serving to modulate the orbital energies rather than participate directly in the electronic transitions [6] [8].

Analysis of the HOMO-2 orbital reveals significant mixing between nitrogen lone pair character and carbon-chlorine σ-bonding orbitals (45% nitrogen, 25% carbon, 20% chlorine) [7] [4]. This interaction demonstrates the influence of the chlorine substituent on the nitrogen lone pair availability, which has important implications for the compound's basicity and coordination chemistry [8] [12].

The LUMO+1 and LUMO+2 orbitals show predominantly π* character with increasing σ* contributions from the carbon-fluorine bond [4] [6]. The LUMO+2 orbital exhibits substantial σ* character (55% fluorine, 35% carbon), indicating that high-energy excitations may involve fluorine-carbon antibonding interactions [6] [8]. These higher-energy virtual orbitals are particularly relevant for understanding photochemical reactivity and electronic excitation processes [8] [12].

Orbital interaction analysis reveals that the fluorine substituent creates additional π-bonding orbitals below the original pyridine π-system, effectively expanding the aromatic orbital manifold [4] [9]. This expansion results in enhanced electronic delocalization and increased aromatic stabilization, contributing to the observed increase in the HOMO-LUMO energy gap compared to unsubstituted pyridine [4] [6].

Vibrational Spectroscopy Simulations for Reaction Intermediate Characterization

Vibrational frequency calculations using Density Functional Theory provide essential spectroscopic fingerprints for identifying and characterizing reaction intermediates involving 2-Chloro-4-fluoro-6-methylpyridine [2] [13]. The calculated vibrational spectrum reveals distinct absorption bands that serve as diagnostic markers for structural characterization and reaction monitoring.

The calculated vibrational frequencies demonstrate characteristic absorptions for aromatic carbon-hydrogen stretching modes at 3089 cm⁻¹ with moderate intensity (15.2 km/mol) [2] [13]. The aliphatic carbon-hydrogen stretching frequencies of the methyl group appear at 2953 cm⁻¹ with enhanced intensity (28.5 km/mol), providing clear differentiation between aromatic and aliphatic hydrogen environments [2] [14].
The aromatic ring vibrational modes exhibit characteristic frequencies that reflect the electronic effects of the substituents. The carbon-carbon stretching modes appear at 1598 cm⁻¹ (45.8 km/mol intensity), while the carbon-nitrogen stretching frequency occurs at 1565 cm⁻¹ (62.3 km/mol intensity) [2] [13]. These frequencies are red-shifted compared to unsubstituted pyridine due to the electron-withdrawing effects of the halogen substituents, which reduce the bond order and vibrational frequency [2] [14].

The carbon-fluorine stretching vibration appears as a strong absorption at 1342 cm⁻¹ with high intensity (125.6 km/mol), making it the most prominent feature in the mid-infrared spectrum [2] [13]. This frequency is characteristic of aromatic carbon-fluorine bonds and serves as a reliable diagnostic marker for fluorine substitution. The carbon-chlorine stretching mode occurs at 785 cm⁻¹ with significant intensity (95.2 km/mol), providing complementary information about chlorine substitution [2] [14].

The aromatic carbon-hydrogen bending modes appear at 1485 cm⁻¹ (32.4 km/mol intensity), while the methyl carbon-hydrogen bending vibrations occur at 1365 cm⁻¹ (42.7 km/mol intensity) [2] [13]. These deformation modes provide additional structural information and are particularly useful for monitoring substitution patterns and conformational changes during chemical reactions [2] [14].

The ring breathing mode at 1022 cm⁻¹ (18.9 km/mol intensity) represents a symmetric expansion and contraction of the aromatic ring and is sensitive to overall ring strain and substitution effects [2] [13]. The halogen bending modes appear at lower frequencies: carbon-fluorine bending at 658 cm⁻¹ (75.3 km/mol intensity) and carbon-chlorine bending at 425 cm⁻¹ (38.6 km/mol intensity) [2] [14].

Low-frequency ring torsional modes at 315 cm⁻¹ (12.1 km/mol intensity) provide information about ring planarity and conformational flexibility, which are important for understanding reaction mechanisms and intermediate stability [2] [13]. These modes are particularly sensitive to steric interactions and electronic effects that may influence reaction pathways.

The vibrational analysis reveals that reaction intermediates can be readily characterized by monitoring changes in key diagnostic frequencies. Nucleophilic substitution reactions involving halogen displacement would be expected to show disappearance of the corresponding carbon-halogen stretching frequencies and appearance of new carbon-nucleophile stretching modes [2] [13]. Similarly, electrophilic substitution reactions would result in characteristic changes in the aromatic carbon-hydrogen stretching and bending regions [2] [14].

XLogP3

2.3

Dates

Last modified: 07-26-2023

Explore Compound Types